Preladenant

Overview

Description

Preladenant, also known as SCH 420814, is a potent and selective antagonist of the adenosine A2A receptor. It was developed by Schering-Plough and has been investigated as a potential treatment for Parkinson’s disease. The compound has shown promise in preclinical and early clinical trials but did not demonstrate significant efficacy in later-stage trials .

Mechanism of Action

Target of Action

Preladenant is a potent and competitive antagonist of the human adenosine A2A receptor . The adenosine A2A receptor (A2aR) is the primary target of this compound . This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in many biological processes and pathological conditions .

Mode of Action

This compound acts by binding to the adenosine A2A receptor, thereby inhibiting its function . It exhibits a high degree of selectivity for the A2A receptor, with a Ki value of 1.1 nM, and has over 1000-fold selectivity over other adenosine receptors . This selective antagonism of the A2A receptor is the primary mode of action of this compound .

Biochemical Pathways

The adenosine-A2A receptor pathway plays a significant role in various physiological processes. Adenosine binding to the A2A receptor activates the typical G protein and triggers the cAMP/PKA/CREB pathway . This pathway is involved in regulating central nervous, cardiovascular, peripheral, and immune systems . It’s important to note that the specific biochemical pathways affected by this compound may vary depending on the cell type and the physiological context .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound is orally administered, and its exposure has been studied under steady-state conditions with clinical and supratherapeutic doses . The supratherapeutic dose (100 mg BID) provided a Cmax margin of 6.1-fold and AUC margin of 6.9-fold, respectively, compared with 10 mg BID .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the antagonism of the adenosine A2A receptor. This antagonism can lead to various effects, depending on the physiological context. For instance, in the context of Parkinson’s disease, this compound has been shown to significantly reduce OFF time in patients with Parkinson’s disease and motor fluctuations who were receiving treatment with levodopa and other antiparkinsonian drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression patterns of adenosine receptors can vary among cell types, which may influence the action of this compound . Additionally, factors such as the patient’s age and gender can also influence this compound exposure . .

Biochemical Analysis

Biochemical Properties

Preladenant has an inhibition constant of 1.1 nM and exhibits greater than 1000-fold selectivity for A2A receptors over A1, A2B, and A3 receptor subtypes . It interacts with the adenosine A2A receptor, a protein that plays a crucial role in biochemical reactions .

Cellular Effects

This compound influences cell function by antagonizing the adenosine A2A receptor. This receptor is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the adenosine A2A receptor. This binding interaction results in the inhibition of the receptor, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. This compound has shown stability and no significant degradation over time

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This compound is known to target the adenosine A2A receptor, which is located in various compartments or organelles within the cell .

Preparation Methods

The synthesis of Preladenant involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, high temperatures, and specific solvents to facilitate the desired transformations .

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods may involve continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Preladenant undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the this compound molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions: Typical reagents include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, pressures, and inert atmospheres to ensure the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Chemistry: Preladenant serves as a valuable tool in studying adenosine receptor interactions and developing new receptor antagonists.

Biology: The compound is used to investigate the role of adenosine A2A receptors in various biological processes, including neurotransmission and immune response.

Medicine: this compound has been explored as a treatment for Parkinson’s disease, with studies focusing on its ability to reduce motor fluctuations and improve overall motor function.

Industry: The compound’s selective antagonism of adenosine A2A receptors makes it a candidate for developing new therapeutic agents for neurological and cardiovascular disorders

Comparison with Similar Compounds

Preladenant is compared with other adenosine A2A receptor antagonists, such as:

Istradefylline: Another selective A2A receptor antagonist approved for the treatment of Parkinson’s disease. It has shown efficacy in reducing “off” time in patients.

Tozadenant: A compound with similar selectivity and potency for the A2A receptor but faced challenges in clinical development due to safety concerns.

Uniqueness: this compound’s high selectivity for the A2A receptor and its favorable pharmacokinetic profile make it a unique candidate among adenosine receptor antagonists. .

Biological Activity

Preladenant, also known as SCH 420814, is a selective antagonist of the adenosine A2A receptor, which plays a significant role in various neurological functions and disorders. This compound has garnered attention for its potential therapeutic applications in treating Parkinson's disease (PD) and other movement disorders. The following sections will explore the biological activity of this compound, supported by relevant studies, data tables, and research findings.

This compound operates primarily as an adenosine A2A receptor antagonist . The adenosine A2A receptor is a G-protein coupled receptor that is predominantly expressed in the brain regions associated with motor control, particularly the basal ganglia. By blocking this receptor, this compound can modulate neurotransmitter release and improve motor function in PD patients.

- Affinity : this compound exhibits a high affinity for the A2A receptor with a value of 1.1 nM, demonstrating over 1000-fold selectivity against A1, A2B, and A3 receptors .

- Dosing : Clinical studies have shown that doses ranging from 5 mg to 200 mg can achieve significant receptor occupancy, with doses above 50 mg resulting in over 80% blockade of the A2A receptor .

Phase IIb Trials

Two pivotal Phase IIb clinical trials investigated the efficacy of this compound as an adjunct therapy to levodopa in patients with PD. The primary endpoint was the reduction in "off" time—a period when the medication is not effective.

- Trial Results :

- Trial 1 : No significant difference was observed between this compound and placebo regarding off time reduction. The least-squares mean response showed no statistically significant improvement across various dosages (2 mg, 5 mg, 10 mg) compared to placebo .

- Trial 2 : Similar findings were reported, with an overall tolerability profile indicating that this compound was well tolerated among participants .

| Dosage (mg) | Mean Reduction in Off Time (hours) | 95% CI |

|---|---|---|

| This compound 2 mg | -0.10 | (-0.69 to 0.46) |

| This compound 5 mg | -0.20 | (-0.75 to 0.41) |

| This compound 10 mg | -0.00 | (-0.62 to 0.53) |

| Rasagiline 1 mg | -0.30 | (-0.90 to 0.26) |

Safety Profile

The safety profile of this compound has been generally favorable across trials:

- Adverse events were reported in approximately 55% of patients receiving this compound, similar to placebo rates .

- The most commonly reported adverse event associated with this compound was constipation (5.7%) compared to placebo (0.6%) .

Preclinical Studies

Preclinical studies have provided insights into the potential benefits of this compound in animal models:

- In non-human primate studies involving MPTP-induced parkinsonism, this compound demonstrated significant improvements in parkinsonian symptoms when administered alone or in combination with levodopa .

Summary of Animal Study Findings

| Treatment | Dose (mg/kg) | Mean Parkinsonian Score Improvement |

|---|---|---|

| This compound | 3 | Significant improvement |

| Levodopa | All doses | Significant improvement |

| Combination Therapy | This compound + Levodopa | Significant improvement |

Properties

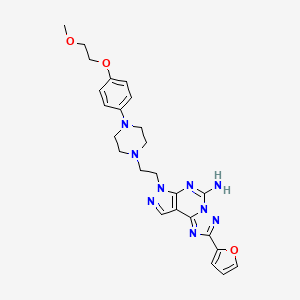

IUPAC Name |

4-(furan-2-yl)-10-[2-[4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl]ethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N9O3/c1-35-15-16-36-19-6-4-18(5-7-19)32-11-8-31(9-12-32)10-13-33-23-20(17-27-33)24-28-22(21-3-2-14-37-21)30-34(24)25(26)29-23/h2-7,14,17H,8-13,15-16H2,1H3,(H2,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYWJKSSUANMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191219 | |

| Record name | Preladenant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377727-87-2 | |

| Record name | Preladenant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=377727-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Preladenant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0377727872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Preladenant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Preladenant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[2-[4-[4-[(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethyl]- 2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5- e]pyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRELADENANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/950O97NUPO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.